- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products, Journal of Organic Chemistry, 2020, 85(4), 2607-2617
Cas no 91252-54-9 (Ethyl 5-(tert-butyl)isoxazole-3-carboxylate)
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Ethyl 5-tert-butylisoxazole-3-carboxylate
- Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
- 3-Isoxazolecarboxylicacid, 5-(1,1-dimethylethyl)-, ethyl ester
- ethyl 5-tert-butyl-1,2-oxazole-3-carboxylate
- 5-tert-Butyl-isoxazol-3-carbonsaeure-aethylester
- 5-tert-butylisoxazole-3-carboxylic acid ethyl ester
- ethyl 5-t-butyl-isoxazole-3-carboxylate
- FDLIJPQDQLVOMY-UHFFFAOYSA-N
- 5-tert-butyl-3-isoxazolecarboxylic acid ethyl ester
- SBB014613
- STK691837
- OR29684
- ST2406964
- ST4140282
- A
- 3-Isoxazolecarboxylic acid, 5-tert-butyl-, ethyl ester (7CI)
- Ethyl 5-(1,1-dimethylethyl)-3-isoxazolecarboxylate (ACI)
- Ethyl 5-tert-butylisoxazle-3-carboxylate
- DB-013644
- AKOS005603722
- 91252-54-9
- ETHYL 5-(TERT-BUTYL)-3-ISOXAZOLECARBOXYLATE
- 3-Isoxazolecarboxylicacid,5-(1,1-dimethylethyl)-,ethyl ester
- CS-W006590
- 5-tert-butyl-isoxazole-3-carboxylic acid ethyl ester
- 3-Isoxazolecarboxylic acid, 5-(1,1-dimethylethyl)-, ethyl ester
- MFCD00085057
- DTXSID60587943
- SCHEMBL352509
- AS-5373
-
- MDL: MFCD00085057
- Inchi: 1S/C10H15NO3/c1-5-13-9(12)7-6-8(14-11-7)10(2,3)4/h6H,5H2,1-4H3
- InChI Key: FDLIJPQDQLVOMY-UHFFFAOYSA-N
- SMILES: O=C(C1C=C(C(C)(C)C)ON=1)OCC
Computed Properties
- Exact Mass: 197.10500
- Monoisotopic Mass: 197.10519334g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 52.3
- XLogP3: 2.6
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.057
- Melting Point: No data available
- Boiling Point: 279.5°C at 760 mmHg
- Flash Point: 122.8°C
- Refractive Index: 1.463
- PSA: 52.33000
- LogP: 2.14880
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Security Information
- Signal Word:warning
- Hazard Statement: H315-H319-H335
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303+H313+H333
-
Hazardous Material Identification:
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077114-1g |
Ethyl 5-tert-butylisoxazole-3-carboxylate |
91252-54-9 | 95% | 1g |
£96.00 | 2022-03-01 | |
| Fluorochem | 077114-5g |
Ethyl 5-tert-butylisoxazole-3-carboxylate |
91252-54-9 | 95% | 5g |
£288.00 | 2022-03-01 | |
| Fluorochem | 077114-10g |
Ethyl 5-tert-butylisoxazole-3-carboxylate |
91252-54-9 | 95% | 10g |
£512.00 | 2022-03-01 | |
| Fluorochem | 077114-25g |
Ethyl 5-tert-butylisoxazole-3-carboxylate |
91252-54-9 | 95% | 25g |
£1040.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195784-1g |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate |
91252-54-9 | 98% | 1g |
¥686.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195784-250mg |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate |
91252-54-9 | 98% | 250mg |
¥385.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195784-25g |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate |
91252-54-9 | 98% | 25g |
¥4615.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195784-50mg |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate |
91252-54-9 | 98% | 50mg |
¥127.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E195784-5g |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate |
91252-54-9 | 98% | 5g |
¥1882.90 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E840433-250mg |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate |
91252-54-9 | 98% | 250mg |
375.30 | 2021-05-17 |
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Production Method
Production Method 1
Production Method 2
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; rt; 16 h, reflux
- Structure-Activity Relationship Studies of Substituted 2-(Isoxazol-3-yl)-2-oxo-N'-phenyl-acetohydrazonoyl Cyanide Analogues: Identification of Potent Exchange Proteins Directly Activated by cAMP (EPAC) Antagonists, Journal of Medicinal Chemistry, 2015, 58(15), 6033-6047
Production Method 3
1.2 0 °C; overnight, rt
1.3 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ; rt; 16 h, reflux
- Efficient synthesis of ESI-09, a novel non-cyclic nucleotide EPAC antagonist, Tetrahedron Letters, 2013, 54(12), 1546-1549
Production Method 4
1.2 Reagents: Potassium tert-butoxide ; rt; 10 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Reagents: Hydroxyamine hydrochloride Solvents: Acetonitrile ; 3 - 6 h, 70 °C
- Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products, Journal of Organic Chemistry, 2020, 85(4), 2607-2617
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Raw materials
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Preparation Products
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Suppliers
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Benjamin Gabriel Poulson,Kacper Szczepski,Joanna Izabela Lachowicz,Lukasz Jaremko,Abdul-Hamid Emwas,Mariusz Jaremko RSC Adv., 2020,10, 215-227
-
Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
-
Yi-Bin Ruan,Alexis Depauw,Isabelle Leray Org. Biomol. Chem., 2014,12, 4335-4341
Additional information on Ethyl 5-(tert-butyl)isoxazole-3-carboxylate
Comprehensive Guide to Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS No. 91252-54-9)
Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS No. 91252-54-9) is a versatile chemical compound widely used in pharmaceutical and agrochemical research. This isoxazole derivative has gained significant attention due to its unique structural properties and potential applications in drug discovery. Researchers are particularly interested in its role as a building block for heterocyclic compounds, which are crucial in developing new therapeutic agents.
The molecular structure of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate features an isoxazole ring substituted with a tert-butyl group at the 5-position and an ethyl ester at the 3-position. This configuration makes it an excellent intermediate for synthesizing more complex molecules. Recent studies have explored its potential in creating anti-inflammatory and antimicrobial agents, aligning with current trends in pharmaceutical research focused on combating antibiotic resistance.
In the field of agrochemicals, Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has shown promise as a precursor for developing novel crop protection agents. With increasing global demand for sustainable agriculture solutions, this compound's potential applications in pesticide formulation are being actively investigated. Its structural features may contribute to the development of more environmentally friendly pest control solutions.
The synthesis of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate typically involves cyclocondensation reactions of appropriate precursors. Researchers have developed various synthetic routes to optimize yield and purity, with recent advancements focusing on green chemistry principles. This aligns with the growing industry emphasis on sustainable chemical production methods that minimize environmental impact.
Analytical characterization of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9) typically involves techniques such as NMR spectroscopy, mass spectrometry, and HPLC analysis. These methods ensure the compound meets the stringent purity requirements for pharmaceutical applications. Quality control is particularly important as impurities in such intermediates can significantly affect downstream drug development processes.
Market demand for Ethyl 5-(tert-butyl)isoxazole-3-carboxylate has been steadily increasing, driven by growth in the pharmaceutical intermediates sector. The compound's versatility makes it valuable for contract research organizations and academic institutions engaged in medicinal chemistry projects. Suppliers are responding to this demand by offering the material in various quantities, from research-scale to bulk production.
Storage and handling of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate require standard laboratory precautions. The compound should be kept in a cool, dry place, protected from moisture and light. While not classified as highly hazardous, proper personal protective equipment should be used when handling the material, in line with general laboratory safety protocols.
Recent patent literature reveals growing interest in applications of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate derivatives, particularly in areas of central nervous system therapeutics and metabolic disorder treatments. This reflects broader trends in pharmaceutical research targeting neurological conditions and diabetes management, which are significant healthcare challenges worldwide.
The price and availability of Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9) vary depending on purity grade and quantity. Research-grade quantities (1-100g) are readily available from specialty chemical suppliers, while larger quantities may require custom synthesis. The compound's cost-effectiveness as a building block contributes to its popularity in medicinal chemistry programs.
Future research directions for Ethyl 5-(tert-butyl)isoxazole-3-carboxylate may include exploration of its biological activity profile and development of novel synthetic methodologies. The compound's potential in combinatorial chemistry and high-throughput screening platforms makes it particularly valuable in modern drug discovery approaches that emphasize efficiency and diversity.
For researchers working with Ethyl 5-(tert-butyl)isoxazole-3-carboxylate, proper documentation of experimental procedures and results is essential. The compound's structure-activity relationships continue to be an area of active investigation, with computational chemistry methods increasingly being applied to predict potential biological targets and optimize derivative structures.
In conclusion, Ethyl 5-(tert-butyl)isoxazole-3-carboxylate (CAS 91252-54-9) represents an important chemical intermediate with diverse applications in pharmaceutical and agrochemical research. Its unique structural features and synthetic versatility ensure its continued relevance in scientific investigations aimed at addressing current healthcare and agricultural challenges.
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